3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(2)5-10-9-11-8(12-13-9)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
PQENQHMAURPZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=NO1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
Starting Materials : The synthesis often begins with a nitrile oxide and an amidine or amine. For This compound , the starting materials could be cyclopropanecarbonitrile oxide and 2-methylpropylamine.
Reaction Conditions : The reaction typically involves heating the reactants in a solvent like ethanol or acetonitrile in the presence of a base such as triethylamine.
Yield and Purity : The yield can vary depending on the conditions and the purity of the starting materials. Purification is often achieved through recrystallization or chromatography.
Alternative Methods
- Microwave-Assisted Synthesis : This method can reduce reaction times and improve yields by using microwave irradiation to accelerate the condensation reaction.
- Catalytic Methods : Some reactions may employ catalysts like copper or palladium complexes to facilitate the formation of the oxadiazole ring.
Analysis of Synthesized Compounds
The structure and purity of the synthesized This compound are typically confirmed using spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H and $${}^{13}$$C NMR are used to determine the molecular structure.
- Infrared (IR) Spectroscopy : This helps identify functional groups present in the molecule.
- Mass Spectrometry (MS) : Confirms the molecular weight and formula of the compound.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted oxadiazoles.
Scientific Research Applications
3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Oxadiazole core : Contributes to metabolic stability and dipole interactions.
- Cyclopropyl substituent : Enhances steric bulk and may influence lipophilicity and conformational rigidity .
- N-(2-Methylpropyl) group : The branched alkyl chain could impact solubility, bioavailability, and receptor binding compared to linear or smaller alkyl substituents .
Structural Analogs in the 1,2,4-Oxadiazole Family
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs.
Key Observations :
- The cyclopropyl group at position 3 is a conserved feature in these analogs, suggesting its role in stabilizing the oxadiazole ring or modulating electronic effects.
- N-Alkyl substitutions (e.g., isobutyl, isopropyl, methylaminomethyl) influence molecular weight and lipophilicity. For example, the isobutyl group in the target compound increases hydrophobicity compared to the smaller NH₂ group in 5-cyclopropyl-1,2,4-oxadiazol-3-amine .
Antimicrobial Activity
While direct antimicrobial data for the target compound are unavailable, structurally related oxadiazoles and pyrazine-diones exhibit activity:
Table 2: Antimicrobial MIC Values of Related Compounds
Notes:
- Pyrazine-dione analogs (e.g., cyclo(L-Pro-L-Val)) show moderate antibacterial activity, likely due to their ability to disrupt bacterial membranes or protein synthesis .
- The absence of data for cyclopropyl-oxadiazoles highlights a research gap. However, the electron-deficient oxadiazole core may interact with bacterial enzymes or nucleic acids, similar to thiadiazole analogs like N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine (thiadiazole derivative) .
Physicochemical and Stability Properties
Lipophilicity and Solubility :
- The isobutyl group in the target compound likely increases logP compared to smaller substituents (e.g., isopropyl or methyl), reducing aqueous solubility but improving membrane permeability .
- Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, as seen in 5-cyclopropyl-1,2,4-oxadiazol-3-amine .
Analytical Characterization :
- Spectroscopy : IR and NMR data for analogs (e.g., δ38.64 for methylene in cyclo(L-Leu-L-Pro)) can guide characterization. The target compound’s NMR would show distinct peaks for the cyclopropyl (δ1.0–1.5) and isobutyl (δ0.8–1.2) groups.
- Mass Spectrometry : HRESIMS data (e.g., m/z 211.1441 for C₁₁H₁₈N₂O₂) provide a benchmark for molecular weight confirmation.
Biological Activity
3-Cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (CAS Number: 1250634-72-0) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 181.23 g/mol. The structure features an oxadiazole ring, which is significant in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 1250634-72-0 |
The biological activity of this compound primarily involves modulation of specific protein targets and pathways:
- SIRT5 Modulation : SIRT5 is a NAD+-dependent deacylase involved in various metabolic processes. The compound may influence SIRT5 activity, which regulates glycolysis and fatty acid oxidation (FAO), potentially impacting cancer metabolism and neuronal stress responses .
- Antifungal Activity : Structure-activity relationship (SAR) studies suggest that compounds with oxadiazole moieties exhibit antifungal properties. Although specific data on this compound's antifungal activity is limited, related compounds have shown promising results against various fungal strains .
- Cancer Therapeutics : The modulation of SIRT5 by this compound indicates potential therapeutic applications in cancer treatment, where SIRT5 plays a dual role as a tumor promoter or suppressor depending on the context .
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of similar oxadiazole derivatives:
- Antifungal Activity : A study demonstrated that certain oxadiazole compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole. For instance, derivatives with cyclopropyl groups showed enhanced activity against fungal pathogens .
- Cancer Metabolism : Research indicates that SIRT5 inhibitors can alter metabolic pathways in cancer cells, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .
Q & A
Q. What are the recommended synthesis pathways for 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by oxadiazole ring closure. Key steps include:
- Cyclopropane Introduction : Use of cyclopropane carboxylic acid derivatives or [2+1] cycloaddition reactions with alkenes .
- Oxadiazole Formation : Condensation of amidoximes with carbonyl compounds under dehydrating conditions (e.g., using POCl₃ or PCl₅) .
- Optimization : Adjust solvents (DMF or DMSO enhance solubility ), catalysts (e.g., triethylamine for acid scavenging), and temperature (60–80°C for 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (>70%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₄N₃O: 180.11 g/mol) .
- FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (N-H amine) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate at 25°C (room temperature), 40°C (stress), and 4°C (control) over 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH Stability : Test in buffers (pH 1–10) to identify hydrolysis-prone conditions (e.g., acidic pH may cleave the oxadiazole ring) .
Advanced Research Questions
Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets (e.g., bacterial dihydrofolate reductase) .
- Fluorescence Polarization : Measure displacement of fluorescent ligands in competitive binding assays .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (requires high-purity compound) .
Q. How does the structure-activity relationship (SAR) of this compound compare to analogues with different substituents?
Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Q. What strategies mitigate solubility challenges in in vitro assays?
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina for binding affinity estimation with protein databases (PDB IDs: 3ERT, 1M17) .
- QSAR Modeling : Train models on oxadiazole datasets to correlate substituents with bioactivity .
Methodological Notes
- Contradictory Data : Variations in antimicrobial activity (e.g., MIC from 8–32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Synthesis Reproducibility : Batch-to-batch purity differences (>95% required for biological assays) necessitate strict QC via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
